molecular formula C6H10BrF B1266845 1-Bromo-2-fluorocyclohexane CAS No. 656-57-5

1-Bromo-2-fluorocyclohexane

Cat. No. B1266845
CAS RN: 656-57-5
M. Wt: 181.05 g/mol
InChI Key: AZQRVGXSORXOCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-2-fluorocyclohexane's synthesis involves halogenation reactions where fluorine and bromine atoms are introduced into the cyclohexane ring. Bromofluorination reactions, where both bromine and fluorine are simultaneously added, are crucial. The efficient synthesis of related bromo-fluoroalkanes demonstrates methods that could be adapted for 1-bromo-2-fluorocyclohexane, highlighting the role of dibromofluoromethane and photoredox catalysis in creating halogenated compounds (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure and conformational preferences of halogenated cyclohexanes, such as 1-bromo-2-fluorocyclohexane, have been studied using techniques like gas-phase electron diffraction and quantum chemistry. Studies on similar molecules, like 1-bromo-1-silacyclohexane, reveal the existence of different conformers and the influence of halogen positioning on molecular stability and electronic properties (Belyakov et al., 2012).

Chemical Reactions and Properties

1-Bromo-2-fluorocyclohexane participates in various chemical reactions, such as eliminations, substitutions, and cycloadditions. Its reactivity is significantly influenced by the presence and position of the bromine and fluorine atoms. For instance, bromofluorination of arylcyclohexenes with specific reagents demonstrates Markovnikov-type regioselectivity and stereospecific anti additions, indicative of the nuanced reactivity patterns halogenated cyclohexanes can exhibit (Zupan, 1977).

Physical Properties Analysis

The physical properties of 1-bromo-2-fluorocyclohexane, such as boiling point, melting point, and solubility, are influenced by the halogen atoms' electronegativity and size. While specific data on 1-bromo-2-fluorocyclohexane might not be readily available, studies on similar halogenated cyclohexanes provide insights into how these atoms affect physical properties. The polarity and molecular dipole moments are particularly affected, as seen in the study of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which demonstrates the significant impact of fluorination on cyclohexane's physical characteristics (Keddie et al., 2015).

Chemical Properties Analysis

The chemical properties of 1-bromo-2-fluorocyclohexane, including reactivity towards nucleophiles and electrophiles, are shaped by the inductive and resonance effects of the bromine and fluorine atoms. These effects also influence the compound's acidity and stability. Research on the reactions of similar halogenated cyclopropanes and cyclohexanes underlines the complexity of their behavior in different chemical environments, such as solvolysis conditions, demonstrating the nuanced chemical properties these molecules possess (Aksenov et al., 1978).

Scientific Research Applications

Dehydrohalogenation Reactions

  • Reactivity Analysis : Hudlický (1986) investigated the reactions of cis- and trans-1-Bromo-2-fluorocyclohexane with different reagents. The study found that cis-1-Bromo-2-fluorocyclohexane predominantly eliminated hydrogen bromide, yielding mainly 1-fluorocyclohexene, whereas trans-1-Bromo-2-fluorocyclohexane preferentially eliminated hydrogen fluoride when treated with sodamide (Hudlický, 1986).

Photolysis and Radical Formation

  • Bromo- and Chloro-Substituted Derivatives : A study on the photolysis of 1-fluoro-2-halo-1,2-diphenylethanes by Kosmrlj and Sket (2000) provides insights into the reaction pathways and product formation, influenced by solvent polarity and halogen type. This research indicates the potential of 1-Bromo-2-fluorocyclohexane in radical formation and subsequent chemical reactions (Kosmrlj & Sket, 2000).

Conformational Analysis and Stability

  • Conformational Preferences : Belyakov et al. (2013) conducted an ab initio study on fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules, which could provide insights into the conformational preferences of similar molecules like 1-Bromo-2-fluorocyclohexane. This study highlights the equilibrium between axial and equatorial conformers, influenced by electronic and steric interactions (Belyakov et al., 2013).

Safety And Hazards

When handling 1-Bromo-2-fluorocyclohexane, it’s important to avoid breathing in dust, fume, gas, mist, vapors, or spray . It’s also recommended to wear protective gloves, clothing, and eye/face protection . This compound should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-bromo-2-fluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQRVGXSORXOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938024
Record name 1-Bromo-2-fluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluorocyclohexane

CAS RN

17170-96-6, 656-57-5
Record name 1-Bromo-2-fluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-fluorocyclohexane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
M Hudlicky - Journal of fluorine chemistry, 1986 - Elsevier
… whereas sodium methoxide converted u-1-bromo-2-fluorocyclohexane … "as also found in the reaction of trans-1-bromo-2-fluorocyclohexane … 3 from m1-bromo-2-fluorocyclohexane …
Number of citations: 18 www.sciencedirect.com
FR Jensen, B Knickel - Journal of the American Chemical Society, 1971 - ACS Publications
… 1-Fluorocyclohexene (4), which could be an impurity in the trans-1bromo-2-fluorocyclohexane (1), produced no new products with 2 or with HIrCl2CO(PMe3)2(5) at 25 in CD2 Cl2. …
Number of citations: 35 pubs.acs.org
DF Shellhamer, MJ Horney, BJ Pettus… - The Journal of …, 1999 - ACS Publications
… Products were trans-1-bromo-2-fluorocyclohexane, trans-2-bromocyclohexanol, trans-1-bromo-2-tert-butoxy cyclohexane, trans-1-bromo-2-methoxy cyclohexane, and allylic halides in …
Number of citations: 35 pubs.acs.org
M Brand, S Rozen - Journal of Fluorine Chemistry, 1982 - Elsevier
… Two compounds were isolated by chromatography, trans-1-bromo-2-fluorocyclohexane(1) (oil, 61% yield) [4b] and trans-1-bromo-2-ethoxycyclohexane(I1) (oil, 10% yield). The NMR …
Number of citations: 9 www.sciencedirect.com
J Galinkina, E Rusanov, C Wagner, H Schmidt… - …, 2003 - ACS Publications
… trans-1-bromo-2-fluorocyclohexane in the starting material (cis-1-bromo-2-fluorocyclohexane) … In alkaline solutions, py−[Co] - was found to react with cis-1-bromo-2-fluorocyclohexane, …
Number of citations: 16 pubs.acs.org
Y Gounelle, C Menard, JM Pechine, D Solgadi… - Journal of Electron …, 1975 - Elsevier
The photoelectron spectra of 6 dibromoalkanes and 9 bromofluoroalkanes have been recorded in the region of 10 to 11 eV, corresponding to the ionization of the n electrons of the …
Number of citations: 16 www.sciencedirect.com
ME Hendrick - Journal of the American Chemical Society, 1971 - ACS Publications
… 1-Fluorocyclohexene (4), which could be an impurity in the trans-1bromo-2-fluorocyclohexane (1), produced no new products with 2 or with HIrCl2CO(PMe3)2(5) at 25 in CD2 Cl2. …
Number of citations: 32 pubs.acs.org
J Walkowiak, B Marciniak, H Koroniak - Journal of Fluorine Chemistry, 2012 - Elsevier
… formal electrophilic addition of “XF” to the double bond proceeds stereospecifically in an anti-sense, as evidenced by the formation, in good yield, of trans-1-bromo-2-fluorocyclohexane …
Number of citations: 12 www.sciencedirect.com
M Hudlicky - Journal of fluorine chemistry, 1984 - Elsevier
… was accomplished by triethylamine 1141, and syn-eliminations of hydrogen fluoride from trans-1-bromo-2-fluorocyclohexane by a mixture of sodium amide and sodium tert-butoxide in …
Number of citations: 8 www.sciencedirect.com
GA Olah, JT Welch, YD Vankar, M Nojima… - The Journal of …, 1979 - ACS Publications
Pyridinium poly (hydrogen fluoride)(30% pyridine-70% hydrogen fluoride) reagent, a stabilized, less-volatile form of hydrogen fluoride, was found to be a convenient and effective …
Number of citations: 730 pubs.acs.org

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